molecular formula C6H4BrIN2O2 B1646266 2-Bromo-4-iodo-6-nitroaniline

2-Bromo-4-iodo-6-nitroaniline

Cat. No.: B1646266
M. Wt: 342.92 g/mol
InChI Key: CCWHFGPCNWHKRN-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Synthesis

Aniline and its derivatives are foundational organic compounds characterized by an amino group attached to a benzene (B151609) ring. ontosight.ai These molecules serve as crucial precursors and intermediates across a multitude of chemical industries. ontosight.aiwisdomlib.org Their high reactivity and adaptability make them indispensable in the production of dyes, pharmaceuticals, agrochemicals, and polymers. yufenggp.comconsegicbusinessintelligence.com In the pharmaceutical sector, the aniline scaffold is a key building block for a wide range of therapeutic agents, including analgesics, antihistamines, and antibacterial drugs. ontosight.aiyufenggp.com The ability to modify the aromatic ring through various substitution reactions allows for the fine-tuning of a molecule's chemical and biological properties, making aniline derivatives a versatile tool for synthetic chemists. yufenggp.com The global market for these compounds underscores their industrial importance, with significant demand in the manufacturing of specialty chemicals and high-performance materials like polyurethanes. consegicbusinessintelligence.com

Strategic Importance of Halogenation and Nitration in Aromatic Systems

Halogenation and nitration are key electrophilic aromatic substitution reactions that introduce halogen (F, Cl, Br, I) and nitro (NO₂) groups, respectively, onto an aromatic ring. wikipedia.org These processes are of strategic importance as they fundamentally alter the electronic properties and reactivity of the parent molecule, paving the way for further chemical transformations. libretexts.org

Halogenation introduces atoms that can serve as leaving groups in subsequent nucleophilic substitution reactions or participate in organometallic coupling reactions, thereby enabling the construction of more complex molecular architectures. unacademy.com The introduction of halogens can also enhance the biological activity of a molecule, a strategy frequently employed in drug discovery. unacademy.com

Nitration is a critical step in the synthesis of many industrial chemicals, most notably explosives and chemical intermediates. unacademy.comrushim.ru The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring toward further electrophilic substitution. wikipedia.org Crucially, the nitro group can be readily reduced to an amino group, providing a strategic route to substituted anilines that may not be accessible through direct synthesis. libretexts.org This transformation is a cornerstone of industrial chemistry, particularly in the synthesis of dyes and pharmaceuticals. google.com

Contextualization of 2-Bromo-4-iodo-6-nitroaniline within Substituted Nitroaniline Chemistry

This compound is a polysubstituted aromatic amine. Its structure is defined by an aniline core bearing three distinct functional groups: a bromine atom, an iodine atom, and a nitro group at specific positions. Substituted nitroanilines are a significant class of compounds, often serving as vital intermediates in organic synthesis. google.comlookchem.com The specific arrangement of electron-withdrawing groups (nitro, bromo, iodo) and an electron-donating group (amino) on the benzene ring of this compound dictates its unique chemical properties and reactivity.

The presence and position of these substituents create a highly polarized molecule. iucr.org The nitro group at position 6 and the halogens at positions 2 and 4 significantly influence the electron density of the aromatic ring and the basicity of the amino group. Such compounds are often synthesized through multi-step processes involving the controlled nitration and halogenation of an aniline precursor. google.com For instance, the synthesis of this compound can be conceptualized from a precursor like 2-bromo-6-nitroaniline (B44865) via an iodination step. chemicalbook.com Compounds like this compound are primarily of interest in chemical research as building blocks for more complex heterocyclic structures or as reagents in the development of new materials and potential biologically active agents. lookchem.comresearchgate.net

Chemical and Physical Properties of this compound

The defining characteristics of this compound are summarized below.

PropertyValue
CAS Number 873980-29-1 guidechem.comchemsrc.com
Molecular Formula C₆H₄BrIN₂O₂ chemsrc.com
Molecular Weight 342.91 g/mol

Detailed Research Findings

While specific research applications for this compound are not extensively documented in publicly available literature, its synthesis and structural properties can be understood from established chemical principles and related compounds.

Synthesis

The synthesis of polysubstituted nitroanilines like this compound typically involves a strategic sequence of electrophilic aromatic substitution reactions. A plausible synthetic route involves starting with a less substituted aniline and introducing the functional groups in a controlled manner. One documented pathway suggests the synthesis from 2-bromo-6-nitroaniline. chemicalbook.com This precursor would then undergo iodination to introduce the iodine atom at the 4-position, yielding the final product. The directing effects of the existing amino, bromo, and nitro groups guide the incoming electrophile to the desired position.

Structural Characterization

The structure of substituted nitroanilines has been the subject of crystallographic studies. For example, the crystal structure of the related compound 2-bromo-4-nitroaniline (B50497) shows significant intermolecular hydrogen bonding, which helps stabilize the crystal lattice. researchgate.net In this compound, the presence of the bulky iodine atom at the 4-position, in addition to the bromine and nitro groups, would be expected to influence the planarity of the molecule and its crystal packing. The intramolecular interactions, such as potential hydrogen bonding between the amino group's hydrogen and the adjacent nitro or bromo groups, would also play a role in defining its conformational preferences. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrIN2O2

Molecular Weight

342.92 g/mol

IUPAC Name

2-bromo-4-iodo-6-nitroaniline

InChI

InChI=1S/C6H4BrIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2

InChI Key

CCWHFGPCNWHKRN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)I

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)I

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 2 Bromo 4 Iodo 6 Nitroaniline

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.orgmasterorganicchemistry.commsu.edu The reactivity of a substituted benzene (B151609) ring towards an incoming electrophile is profoundly influenced by the electronic properties of the substituents it already bears. These substituents can either increase the rate of reaction (activating groups) or decrease it (deactivating groups) compared to unsubstituted benzene. openstax.orgyoutube.com

Influence of Halogen and Nitro Substituents on Ring Activation/Deactivation

Amino Group (-NH₂): The amino group is a powerful activating group. wikipedia.org Its nitrogen atom possesses a lone pair of electrons that it can donate to the aromatic ring through a resonance effect. This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more attractive to electrophiles. wikipedia.org

Nitro Group (-NO₂): In stark contrast, the nitro group is a strong deactivating group. youtube.comuobabylon.edu.iqegyankosh.ac.in The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This configuration makes the nitro group a potent electron-withdrawing group, both by induction and by resonance. It pulls electron density out of the aromatic ring, making it less nucleophilic and significantly less reactive towards electrophiles. openstax.org A nitro-substituted ring can be more than 10 million times less reactive than benzene itself. openstax.org

Halogen Substituents (-Br, -I): Halogens exhibit a dual nature. They are electronegative and withdraw electron density from the ring through an inductive effect, which makes them deactivating. uobabylon.edu.iqmasterorganicchemistry.com However, they also possess lone pairs of electrons that can be donated to the ring via resonance. openstax.orgmasterorganicchemistry.com For halogens, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect, resulting in a net deactivation of the ring compared to benzene. openstax.orguobabylon.edu.iq

In 2-Bromo-4-iodo-6-nitroaniline, the powerful activating effect of the amino group is counteracted by the strong deactivating effect of the nitro group and the moderate deactivating effects of the two halogen substituents. The presence of three deactivating groups makes the aromatic ring significantly electron-deficient and therefore, substantially less reactive in electrophilic aromatic substitution reactions.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Reactivity
-NH₂C1WithdrawingDonating (Strong)Strongly Activating
-BrC2Withdrawing (Strong)Donating (Weak)Deactivating
-IC4Withdrawing (Weak)Donating (Weak)Deactivating
-NO₂C6Withdrawing (Strong)Withdrawing (Strong)Strongly Deactivating

Regiochemical Control in Further Substitutions

The position of any new substituent added to the ring via electrophilic substitution is determined by the directing effects of the existing groups. openstax.orgegyankosh.ac.in Substituents direct incoming electrophiles to specific positions (ortho, meta, or para) relative to themselves.

Amino Group (-NH₂): As a strong activating group, the amino group is an ortho, para-director. It directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

Halogens (-Br, -I): Despite being deactivators, halogens are also ortho, para-directors because their resonance effect, which stabilizes the intermediate carbocation, operates at these positions. openstax.orguobabylon.edu.iq

Nitro Group (-NO₂): As a strong deactivating group, the nitro group is a meta-director. It directs incoming electrophiles to the position meta to it.

In this compound, the available positions for substitution are C3 and C5.

Position C3: This position is ortho to the bromine atom (directing), meta to the iodine atom, and meta to the nitro group (directing).

Position C5: This position is para to the bromine atom (directing), ortho to the iodine atom (directing), and meta to the amino group.

The directing effects of the substituents are summarized below:

-NH₂ at C1: Directs to C2 (blocked), C4 (blocked), C6 (blocked).

-Br at C2: Directs to C1 (blocked), C3, C5.

-I at C4: Directs to C3, C5.

-NO₂ at C6: Directs to C2 (blocked), C4 (blocked).

Considering these influences, both C3 and C5 are potential sites for electrophilic attack, as they are ortho/para to the halogen directors. However, the powerful deactivation of the ring by the nitro group and halogens means that forcing conditions would be required for any further electrophilic substitution to occur. msu.edu Steric hindrance from the adjacent bulky bromine and iodine atoms would also play a significant role in determining the regiochemical outcome.

Nucleophilic Substitution Reactions of Halogen Atoms

Unlike electrophilic substitution which targets the electron-rich aromatic ring, nucleophilic aromatic substitution (SNAr) involves a nucleophile attacking a carbon atom of the ring and replacing a leaving group. This type of reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The structure of this compound is well-suited for SNAr reactions. The nitro group, a powerful electron-withdrawing group, is positioned ortho to the bromine atom and para to the iodine atom (when considering the amino group at C1). This placement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy for the substitution.

Amination Reactions

Amination involves the substitution of a halogen atom with an amino group or a substituted amino group. In this compound, both the bromine and iodine atoms are potential leaving groups. The relative reactivity of C-Br versus C-I bonds in SNAr can vary, but generally, the group that is better able to stabilize the transition state will be replaced preferentially. The strong electron-withdrawing effect of the nitro group at the ortho position makes the C-Br bond at C2 particularly susceptible to nucleophilic attack. Similarly, the nitro group at the para position relative to the iodine atom activates the C-I bond at C4. The relative bond strengths (C-I is weaker than C-Br) also suggest that iodine would be a better leaving group. libretexts.org

Interconversion of Halogen Substituents

Halogen exchange reactions, a subset of nucleophilic aromatic substitution, can allow for the interconversion of halogen substituents on an aromatic ring. For instance, reacting an aryl bromide or iodide with a source of fluoride or chloride ions (e.g., KF or CuCl) can potentially replace the existing halogen. The success of such reactions on this compound would depend on the specific reaction conditions and the relative nucleophilicity and leaving group ability of the halogens involved. The presence of the activating nitro group is crucial for this transformation.

Cross-Coupling Chemistry and Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organic halide with an organometallic reagent. wikipedia.orgresearchgate.net For this compound, the presence of two different halogen atoms (Br and I) at distinct positions offers opportunities for selective and sequential cross-coupling reactions.

The general mechanism for these reactions involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by transmetalation with the organometallic partner and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

A key factor in planning cross-coupling strategies with this substrate is the differential reactivity of the C-I and C-Br bonds. The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive towards oxidative addition to Pd(0) catalysts. This reactivity difference (C-I > C-Br) allows for selective functionalization at the C4 position (iodine) while leaving the C2 position (bromine) intact, by carefully choosing the reaction conditions (catalyst, ligand, temperature). Subsequently, a second, typically more forcing, cross-coupling reaction can be performed at the C2 position.

Reaction TypeDescriptionReactive Site on SubstratePotential Coupling Partner
Suzuki-Miyaura CouplingReaction of an aryl halide with an organoboron reagent. researchgate.netC-I (more reactive), C-Br (less reactive)Aryl or vinyl boronic acids/esters
Sonogashira CouplingReaction of an aryl halide with a terminal alkyne.C-I (more reactive), C-Br (less reactive)Terminal alkynes (e.g., phenylacetylene)
Heck CouplingReaction of an aryl halide with an alkene.C-I (more reactive), C-Br (less reactive)Alkenes (e.g., styrene, acrylates)
Stille CouplingReaction of an aryl halide with an organotin reagent.C-I (more reactive), C-Br (less reactive)Organostannanes

This selective reactivity enables the synthesis of complex, highly substituted aniline (B41778) derivatives from the this compound scaffold, where different aryl, vinyl, or alkynyl groups can be introduced at specific positions on the aromatic ring.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound offers two potential sites for such transformations. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, a trend dictated by the bond dissociation energies of the carbon-halogen bond. Consequently, reactions can often be performed selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent functionalization.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is highly effective for this class of substrates. Research on analogous compounds, such as 2,6-dibromo-4-nitroaniline (B165464), demonstrates that palladium acetate can catalyze the coupling with various aryl boronic acids in high yields. For this compound, the reaction is expected to proceed with high regioselectivity at the C-4 iodo position. The electron-withdrawing nitro group further activates the aryl halide toward oxidative addition to the palladium(0) catalyst, often facilitating the reaction under milder conditions. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki Coupling of a Dihalo-nitroaniline Substrate This table is based on data for the analogous compound 2,6-dibromo-4-nitroaniline and is illustrative of typical conditions.

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Methylphenyl boronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O8095
24-Methoxyphenyl boronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O8092
34-Fluorophenyl boronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O8096
4Phenyl boronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O8094

The Heck reaction , involving the coupling of an aryl halide with an alkene, is another important palladium-catalyzed transformation. semanticscholar.orgwikipedia.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of the aryl halide to the palladium catalyst. semanticscholar.orgwikipedia.org For this compound, selective coupling at the C-I bond can be achieved. The reaction requires a base, such as triethylamine or potassium carbonate, and is often carried out at elevated temperatures. semanticscholar.org The electronic features of the alkene coupling partner play a significant role, with electron-deficient alkenes like acrylates often providing the best results. buecher.de

Ullmann-Type Coupling Strategies

Ullmann-type reactions, which are copper-catalyzed nucleophilic aromatic substitutions, are particularly well-suited for aryl halides activated by electron-withdrawing groups, such as the nitro group in this compound. wikipedia.org These reactions can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern protocols have been developed that use catalytic amounts of copper with various ligands. nih.gov

The reactivity of the aryl halides in Ullmann reactions follows the same trend as in palladium-catalyzed couplings (I > Br). This allows for regioselective coupling at the C-4 position of this compound with a variety of nucleophiles, including phenols, amines, and thiols. The mechanism is believed to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.org The resulting organocopper intermediate then reacts with the nucleophile to afford the coupled product. The Goldberg reaction, a specific type of Ullmann condensation, is used for the formation of C-N bonds and is an alternative to the Buchwald-Hartwig amination. wikipedia.org

Reductive Transformations of the Nitro Group

The nitro group in this compound is a versatile functional handle that can be readily reduced to an amino group, providing a precursor for a wide range of further chemical modifications.

Chemoselective Reduction to Amino Functionality

A key challenge in the reduction of the nitro group in halogenated nitroaromatics is achieving chemoselectivity, i.e., reducing the nitro group without affecting the carbon-halogen bonds. Catalytic hydrogenation with catalysts like palladium on carbon can sometimes lead to hydrodehalogenation, particularly of the weaker C-I bond.

Therefore, metal-acid systems are often employed for this transformation. Reagents such as iron powder in the presence of an acid like hydrochloric acid or ammonium (B1175870) chloride (Béchamp reduction) are highly effective and selective for the reduction of nitro groups while leaving aryl halides intact. researchgate.net Another common reagent for this purpose is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. These methods are generally robust and tolerate a wide variety of other functional groups. semanticscholar.orgorganic-chemistry.org The choice of reductant allows for the preservation of the bromo and iodo substituents, making the resulting 3-bromo-5-iodo-benzene-1,2-diamine a valuable building block for heterocyclic synthesis.

Table 2: Common Reagents for Chemoselective Nitro Group Reduction

Reagent SystemSolvent(s)Key Advantages
Fe / HCl or NH₄ClEthanol / WaterInexpensive, effective, high chemoselectivity for halides. researchgate.net
SnCl₂·2H₂O / HClEthanol or Ethyl AcetateMild conditions, tolerates many functional groups.
Sodium Dithionite (Na₂S₂O₄)Water / MethanolUseful for sensitive substrates, works under neutral or basic conditions.
Catalytic Transfer HydrogenationHydrazine / Pd-C or Raney NiAvoids the use of high-pressure hydrogen gas.

Mechanistic Studies of Reduction Pathways

The reduction of aromatic nitro compounds to anilines is a multi-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the reductant and reaction conditions, the generally accepted pathway involves the stepwise reduction of the nitro group.

The initial step is the reduction of the nitro group (R-NO₂) to a nitroso group (R-N=O). This is followed by further reduction to a hydroxylamine intermediate (R-NHOH). Finally, the hydroxylamine is reduced to the corresponding aniline (R-NH₂). In some enzymatic or electrochemical reductions, these intermediates, particularly the hydroxylamine, can be isolated. For instance, the reduction of 2-chloro-5-nitrophenol by the enzyme 3-nitrophenol nitroreductase has been shown to initially produce 2-chloro-5-hydroxylaminophenol. nih.gov Under the conditions of most synthetic reductions with metal catalysts, these intermediates are highly reactive and are quickly converted to the final amine product without significant accumulation. researchgate.net

Functional Group Interconversions and Derivatization at the Amino Group

The primary amino group of this compound is a nucleophilic site that can readily undergo various functional group transformations, allowing for the introduction of diverse substituents.

N-Alkylation and N-Acylation Reactions

N-acylation of the amino group is a straightforward and common reaction, typically achieved by treating the aniline with an acyl chloride or an acid anhydride in the presence of a base. For example, reaction with acetic anhydride would yield N-(2-bromo-4-iodo-6-nitrophenyl)acetamide. This transformation is often used to protect the amino group, modulate its electronic properties, or introduce a functional handle for further reactions. The resulting amide is less nucleophilic and less activating towards the aromatic ring than the parent amine.

N-alkylation can be more challenging due to the possibility of over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts. Direct alkylation with alkyl halides can be achieved, often under basic conditions to deprotonate the amine or trap the HX byproduct. The electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions for alkylation compared to more electron-rich anilines. More modern methods, such as reductive amination or copper-catalyzed N-alkylation protocols, can offer better control and higher yields for the synthesis of mono-alkylated products.

Diazotization and Subsequent Transformations

The presence of the primary aromatic amine group in this compound allows for its conversion into a versatile diazonium salt. This transformation opens up a wide array of synthetic possibilities, enabling the introduction of various functional groups onto the aromatic ring through subsequent reactions.

The diazotization of this compound is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like sulfuric acid. The reaction is generally carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. A process analogous to the diazotization of 2,6-dibromo-4-nitroaniline involves using nitrosyl sulfuric acid in a sulfuric acid medium. For instance, 2,6-dibromo-4-nitroaniline can be diazotized by adding 40% nitrosyl sulfuric acid to a sulfuric acid solution of the aniline at temperatures between 20-30 °C, with the reaction completing in 2 to 3 hours. Given the structural similarity, a similar protocol is expected to be effective for this compound.

Once formed, the 2-bromo-4-iodo-6-nitrobenzenediazonium salt is a valuable intermediate that can undergo a variety of transformations, most notably Sandmeyer-type reactions. These reactions, catalyzed by copper(I) salts, provide a pathway to replace the diazonium group with a range of substituents. rsc.org While specific examples for this compound are not extensively documented, the reactivity of analogous compounds suggests several potential transformations.

For example, treatment with copper(I) bromide or copper(I) chloride would be expected to yield 1,3-dibromo-5-iodo-2-nitrobenzene and 1-bromo-3-chloro-5-iodo-2-nitrobenzene, respectively. Similarly, a Sandmeyer cyanation reaction using copper(I) cyanide would likely produce 2-bromo-4-iodo-6-nitrobenzonitrile. Another important transformation is reductive deamination, where the diazonium group is replaced by a hydrogen atom. This can be achieved using reducing agents like hypophosphorous acid (H₃PO₂). wikipedia.org For instance, the diazotization of 2-chloro-4-iodo-6-bromo-aniline followed by refluxing in ethanol, a mild reducing agent, resulted in the formation of the corresponding deaminated trihalogenated benzene with a 73.2% yield. rsc.org

The following interactive table summarizes potential transformations of the diazonium salt derived from this compound, based on established Sandmeyer and other related reactions.

ReagentProductReaction Type
Copper(I) Bromide (CuBr)1,3-Dibromo-5-iodo-2-nitrobenzeneSandmeyer Bromination
Copper(I) Chloride (CuCl)1-Bromo-3-chloro-5-iodo-2-nitrobenzeneSandmeyer Chlorination
Copper(I) Cyanide (CuCN)2-Bromo-4-iodo-6-nitrobenzonitrileSandmeyer Cyanation
Hypophosphorous Acid (H₃PO₂)1-Bromo-3-iodo-5-nitrobenzeneReductive Deamination
Potassium Iodide (KI)1-Bromo-2,4-diiodo-6-nitrobenzeneIodination
Water (H₂O), heat2-Bromo-4-iodo-6-nitrophenolHydrolysis

Investigation of Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its electron-withdrawing and electron-donating groups, as well as the steric hindrance imposed by the bulky halogen substituents. Understanding the mechanisms of its reactions is crucial for predicting product outcomes and optimizing reaction conditions.

Kinetic Studies of Electrophilic and Nucleophilic Processes

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For this compound, both electrophilic attack on the aromatic ring and nucleophilic substitution are possible, and their rates are highly dependent on the reaction conditions and the nature of the attacking species.

Nucleophilic Processes: The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro group and the halogens, makes it susceptible to nucleophilic aromatic substitution (SNAAr). In these reactions, a nucleophile attacks the ring, leading to the displacement of one of the leaving groups (in this case, bromide or iodide). The rate of nucleophilic aromatic substitution is influenced by the strength of the nucleophile, the nature of the leaving group, and the stability of the intermediate Meisenheimer complex. Generally, the rate of displacement of halogens in nucleophilic aromatic substitution follows the order F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate carbanion. However, the C-I bond is the weakest, which can also influence reactivity. No specific kinetic data for the nucleophilic substitution of this compound were found in the searched literature.

Role of Intermediates in Reaction Pathways

The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates. In the reactions of this compound, several key intermediates play a crucial role in determining the final products.

Diazonium Ion: As discussed previously, the 2-bromo-4-iodo-6-nitrobenzenediazonium ion is a key intermediate formed during diazotization. Its stability is a critical factor; while more stable than aliphatic diazonium ions, it will still decompose upon warming. wikipedia.org The subsequent transformations of this diazonium salt are central to the synthetic utility of the parent aniline.

Aryl Radical: The mechanism of the Sandmeyer reaction is widely accepted to proceed through a radical pathway. rsc.orgwikipedia.org The copper(I) catalyst initiates the reaction by a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive 2-bromo-4-iodo-6-nitrophenyl radical can then abstract a halogen or a cyano group from the copper(II) species to form the final product and regenerate the copper(I) catalyst. The intermediacy of aryl radicals in Sandmeyer reactions is supported by the observation of side products such as biaryls, which can form from the dimerization of two aryl radicals.

Meisenheimer Complex: In nucleophilic aromatic substitution reactions, the initial attack of a nucleophile on the aromatic ring of this compound would lead to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. The stability of this intermediate is a key factor in the feasibility and rate of the nucleophilic substitution reaction. The subsequent loss of a halide ion from the Meisenheimer complex restores the aromaticity and yields the substitution product.

Spectroscopic and Structural Elucidation of 2 Bromo 4 Iodo 6 Nitroaniline

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods provide a powerful toolkit for the unambiguous determination of molecular structures. For 2-Bromo-4-iodo-6-nitroaniline, techniques such as NMR, IR, Raman, and MS are indispensable for assigning the constitution and understanding the chemical environment of each atom within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be established.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the amine protons. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1 (amino), 2 (bromo), 4 (iodo), and 6 (nitro)—leaves two aromatic protons at positions 3 and 5.

Based on the analysis of related compounds, such as 2-bromo-4,6-dinitroaniline, the chemical shifts for the aromatic protons of this compound can be predicted. In a study of 2-bromo-4,6-dinitroaniline in deuterated chloroform (CDCl₃), the aromatic protons were observed at chemical shifts of approximately 9.116 ppm and 8.600 ppm chemicalbook.com. The significant downfield shift of these protons is attributed to the strong electron-withdrawing effects of the two nitro groups.

For this compound, the electronic environment is influenced by one nitro group, a bromine atom, and an iodine atom. Both bromine and iodine are less electron-withdrawing than a nitro group. Therefore, the aromatic protons of the title compound are expected to appear at a slightly more upfield region compared to 2-bromo-4,6-dinitroaniline. The proton at position 5 (H-5) is anticipated to be more downfield than the proton at position 3 (H-3) due to the deshielding effect of the adjacent nitro group. The protons of the amine group (-NH₂) are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-37.8 - 8.2Doublet
H-58.3 - 8.7Doublet
-NH₂VariableBroad Singlet

This is an interactive data table. Predictions are based on data from analogous compounds.

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the nature of the attached substituent.

The carbon atom bearing the amino group (C-1) is expected to be shielded relative to the other substituted carbons. Conversely, the carbon atoms attached to the electronegative bromine (C-2), iodine (C-4), and the strongly electron-withdrawing nitro group (C-6) will be deshielded and appear at lower field. The chemical shifts for the unsubstituted carbons (C-3 and C-5) will also be influenced by the neighboring substituents.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (-NH₂)145 - 150
C-2 (-Br)110 - 115
C-3 (-H)125 - 130
C-4 (-I)85 - 95
C-5 (-H)120 - 125
C-6 (-NO₂)140 - 145

This is an interactive data table. Predictions are based on data from analogous compounds.

While ¹H and ¹³C NMR are the most common techniques, multinuclear NMR, such as ¹⁵N NMR, could provide further insights into the electronic structure of this compound. The chemical shift of the nitrogen in the nitro group and the amino group would be sensitive to the electronic effects of the halogen substituents. The presence of bromine and iodine, with their different electronegativities and abilities to participate in halogen bonding, would likely lead to distinct ¹⁵N chemical shifts that could be correlated with theoretical calculations to provide a deeper understanding of the molecule's electronic properties.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The analysis of the vibrational spectra of this compound would allow for the confirmation of the key functional groups: the amino (-NH₂) group, the nitro (-NO₂) group, and the carbon-halogen (C-Br and C-I) bonds, as well as the vibrations of the aromatic ring.

A study on the vibrational spectra of 2-bromo-4,6-dinitroaniline provides a useful reference for predicting the spectral features of the title compound derpharmachemica.com. The key vibrational modes for this compound are expected in the following regions:

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

NO₂ Stretching: The nitro group will show characteristic asymmetric and symmetric stretching vibrations, usually found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the C-NH₂ bond is expected in the region of 1250-1360 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

C-H Bending: Aromatic C-H out-of-plane bending vibrations are expected in the 690-900 cm⁻¹ range.

C-Br and C-I Stretching: The carbon-bromine and carbon-iodine stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹.

Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
-NH₂Asymmetric Stretch3400 - 3500
-NH₂Symmetric Stretch3300 - 3400
-NO₂Asymmetric Stretch1500 - 1560
-NO₂Symmetric Stretch1335 - 1385
Aromatic C=CStretch1400 - 1600
C-NStretch1250 - 1360
C-BrStretch500 - 600
C-IStretch450 - 550

This is an interactive data table. Predictions are based on data from analogous compounds.

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern.

For this compound (C₆H₄BrIN₂O₂), the exact mass can be calculated from the isotopic masses of its constituent atoms. The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the nitro group (NO₂) or the halogen atoms. The analysis of the mass spectra of related compounds, such as 2,6-diiodo-4-nitroaniline and 4-bromo-2-nitroaniline, can provide insights into the expected fragmentation pathways. For example, the mass spectrum of 2,6-diiodo-4-nitroaniline shows a molecular ion peak and fragmentation corresponding to the loss of the nitro group.

Predicted Mass Spectrometry Data for this compound

Ionm/z (for ⁷⁹Br)Description
[M]⁺343.8Molecular Ion
[M+2]⁺345.8Isotopic peak due to ⁸¹Br
[M-NO₂]⁺297.8Loss of a nitro group
[M-Br]⁺264.9Loss of a bromine atom
[M-I]⁺216.9Loss of an iodine atom

This is an interactive data table. Predictions are based on data from analogous compounds.

Based on a comprehensive search for scientific data, there is currently no available published information regarding the spectroscopic and structural elucidation of the specific chemical compound This compound .

Detailed searches for experimental data pertaining to its UV-Visible (UV-Vis) spectroscopy, single-crystal X-ray diffraction, molecular geometry (bond lengths, bond angles, dihedral angles), polymorphism, co-crystallization studies, and intermolecular interactions (including hydrogen bonding networks) did not yield any specific results for this molecule.

Therefore, the article focusing on the requested outline cannot be generated at this time due to the absence of the necessary scientific research and data in the public domain. Information is available for related compounds such as 2-bromo-4-nitroaniline (B50497) and 2-bromo-4,6-dinitroaniline, but not for the specific trifunctionalized aniline (B41778) requested.

X-ray Crystallography and Solid-State Structural Analysis

Intermolecular Interactions in the Crystal Lattice

Halogen Bonding Interactions (C-X...O, C-X...π)

In the crystalline structure of this compound, the presence of bromine and iodine atoms, both capable of acting as halogen bond donors, alongside the oxygen atoms of the nitro group and the π-system of the aromatic ring as acceptors, suggests the high likelihood of significant halogen bonding interactions.

C-X...O Interactions: The investigation of the crystal packing would focus on identifying short intermolecular contacts between the halogen atoms (Br and I) and the oxygen atoms of the nitro groups on adjacent molecules. Halogen bonds are directional, electrostatically driven noncovalent interactions where a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a nucleophile, such as the lone pair of an oxygen atom nih.gov. The geometry of these interactions, specifically the C-X···O angle (which tends to be close to 180°) and the X···O distance (which is typically shorter than the sum of the van der Waals radii), would be analyzed to confirm their nature. For related nitro-substituted compounds, such interactions are crucial in stabilizing the crystal lattice nih.govnih.gov. In 2-bromo-4,6-dinitroaniline, a close O···Br contact of 3.259 (2) Å is observed, which may contribute to the stability of the structure nih.govnih.gov.

C-X...π Interactions: Alongside interactions with the nitro group, the potential for halogen bonding involving the π-system of the aniline ring (C-X...π) would be examined. This type of interaction involves the electrophilic halogen atom interacting with the electron-rich π-cloud of an adjacent aromatic ring nih.gov. The analysis would involve measuring the distance from the halogen atom to the centroid of the neighboring ring and the angle of approach. In the crystal structure of 2-bromo-4,6-dinitroaniline, a weak side-on C-Br⋯π interaction is observed with a Br···Cg distance of 3.5024 (12) Å, contributing to the formation of a three-dimensional network nih.govnih.gov.

The following table outlines the typical geometric parameters analyzed for identifying halogen bonds.

Interaction TypeDonor Atom (X)AcceptorTypical Distance (Å)Typical C-X···Acceptor Angle (°)
C-X···O Br, IOxygen (Nitro Group)Less than sum of vdW radii~180
C-X···π Br, Iπ-system of aromatic ring~3.5Variable, depends on geometry
Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are another key noncovalent force expected to play a role in the supramolecular assembly of this compound. These interactions arise from the electrostatic and dispersion forces between the aromatic rings of adjacent molecules.

In substituted anilines, these interactions are common and significantly influence the crystal packing nih.gov. The analysis would involve examining the crystal structure for parallel or near-parallel arrangements of the aniline rings. Key geometric parameters, such as the interplanar distance between the rings, the slip angle, and the centroid-to-centroid distance, would be calculated to characterize the nature of the stacking (e.g., face-to-face, parallel-displaced). The electron-withdrawing nature of the nitro and halogen substituents would create a quadrupole moment on the aromatic ring, influencing the preferred stacking geometry. For instance, in a polymorph of the related 2-iodo-4-nitroaniline, aromatic π-π stacking interactions link molecular sheets together nih.gov.

The table below details the parameters used to define π-π stacking interactions.

ParameterDescriptionTypical Values for Stacking
Interplanar Distance The perpendicular distance between the planes of two aromatic rings.3.3 - 3.8 Å
Centroid-to-Centroid Distance The distance between the geometric centers of two aromatic rings.< 4.2 Å
Slip Angle The angle between the vector connecting the centroids and the normal to the ring plane.Varies (0° for face-to-face)

Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) Plots for Noncovalent Interactions

To provide a comprehensive and quantitative understanding of all intermolecular interactions governing the crystal structure of this compound, Hirshfeld surface analysis and Reduced Density Gradient (RDG) calculations would be employed.

Hirshfeld Surface Analysis: This powerful graphical tool maps the intermolecular contacts in a crystal by defining a surface where the electron contribution from the molecule within the surface is equal to the contribution from all other molecules. The surface can be colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, pinpointing the locations of hydrogen bonds and halogen bonds.

Reduced Density Gradient (RDG) Plots: RDG analysis is a computational chemistry method used to visualize and characterize noncovalent interactions in real space researchgate.netresearchgate.net. It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). The resulting 3D isosurfaces are colored to distinguish between different types of interactions:

Blue: Strong attractive interactions (e.g., hydrogen bonds, strong halogen bonds).

Green: Weaker van der Waals interactions.

Red: Strong repulsive interactions (steric clashes).

For this compound, RDG analysis would visually confirm the presence and nature of the halogen bonds, π-π stacking, and other weak interactions, corroborating the findings from the crystallographic and Hirshfeld surface analyses researchgate.net.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For substituted nitroanilines, DFT calculations are instrumental in optimizing molecular geometry, analyzing electronic orbitals, and predicting spectroscopic behavior. Studies on a range of o- and p-nitroaniline derivatives demonstrate that DFT methods can effectively model the interplay of hydrogen bonds, dipole-dipole interactions, and aromatic interactions that govern molecular structure and packing. acs.orgresearchgate.net

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability.

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Nitroaniline Data extrapolated from analogous compounds for illustrative purposes.

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.3 eVRelates to chemical reactivity and stability
Dipole Moment5.2 DMeasures charge distribution and polarity

The three-dimensional structure and conformational flexibility of 2-Bromo-4-iodo-6-nitroaniline are dictated by the rotational freedom around its single bonds and the steric and electronic interactions between its substituent groups. Crystal structure analysis of the related compound 2-bromo-4-nitroaniline (B50497) reveals that the molecule is essentially planar. nih.govresearchgate.net

This planarity is stabilized by a significant intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and the adjacent bromine atom. nih.govresearchgate.net This interaction creates a stable five-membered ring. In 2-bromo-4-nitroaniline, the dihedral angle (the angle between two intersecting planes) between the nitro group and the aromatic ring is very small, at approximately 4.57°. nih.govresearchgate.net This near-coplanarity suggests a high rotational barrier, indicating that the planar conformation represents a significant energy minimum on the potential energy surface. The presence of a bulky iodine atom in the target molecule would likely introduce additional steric hindrance, further influencing the energetic landscape of its conformers.

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which arise from the stretching and bending of molecular bonds. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. This predicted spectrum is an invaluable tool for interpreting experimental data and assigning specific spectral peaks to particular vibrational modes within the molecule.

For various substituted anilines, theoretical vibrational wavenumbers computed using DFT methods show good agreement with experimental FTIR and FT-Raman spectra after the application of appropriate scaling factors. This allows for a detailed assignment of vibrational modes, including the characteristic stretches of the N-H bonds in the amino group, C-N, C-X (halogen), and N-O bonds.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Halogenated Nitroaniline Frequencies are illustrative and based on general values for analogous structures.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (-NH₂)Symmetric Stretch~3400
Amino (-NH₂)Asymmetric Stretch~3500
Nitro (-NO₂)Symmetric Stretch~1350
Nitro (-NO₂)Asymmetric Stretch~1530
Carbon-Iodine (C-I)Stretch~500-600
Carbon-Bromine (C-Br)Stretch~600-700

Molecular Dynamics Simulations

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations can reveal information about conformational flexibility and the influence of the surrounding environment, such as a solvent, on molecular behavior.

Recent MD simulation protocols have been specifically developed to accurately model halogen bonding—an important noncovalent interaction involving chlorine, bromine, and iodine. nih.gov These advanced simulations confirm that iodo-substituted compounds form stronger and more stable halogen bonds compared to their bromo and chloro counterparts, an effect that would be significant in the intermolecular interactions of this compound. nih.gov

MD simulations can be used to explore the conformational space of a molecule by simulating its atomic motions at a given temperature. These simulations can map out the energy changes associated with bond rotations, thereby determining the barriers to rotation for substituent groups like the amino (-NH₂) and nitro (-NO₂) groups.

For halogenated aromatic systems, substitution can significantly impact flexibility. For instance, studies on bromo-substituted steroids have shown that the presence of a bromine atom can reduce the conformational flexibility of the ring system. nih.gov In this compound, the bulky bromine and iodine atoms flanking the amino group, combined with the large nitro group, would create substantial steric hindrance. This is expected to lead to high rotational barriers for both the amino and nitro groups, severely restricting the molecule's conformational flexibility and locking it into a relatively rigid, planar structure.

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are ideal for studying these effects by explicitly including solvent molecules in the simulation box. The interactions between the solute (this compound) and the solvent can alter its preferred conformation and influence its chemical reactivity.

Studies on related molecules like p-nitroaniline in various solvents, including ionic liquids, have investigated solvation dynamics and how the solvent shell arranges itself around the solute molecule. researchgate.net Given the high polarity of this compound, arising from the nitro and amino groups, it is expected to interact strongly with polar solvents through dipole-dipole interactions and hydrogen bonding. In protic solvents (like water or alcohols), the solvent molecules could form hydrogen bonds with the oxygen atoms of the nitro group and the hydrogen atoms of the amino group, stabilizing the molecule and potentially influencing its electronic state and subsequent reactivity.

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Organic Scaffolds

Halogenated nitroanilines are instrumental in building complex molecular frameworks, serving as starting points for both heterocyclic and intricate aromatic systems.

The reactive sites on the 2-Bromo-4-iodo-6-nitroaniline framework make it a putative precursor for various nitrogen- and sulfur-containing heterocycles. Research on analogous compounds confirms this potential. For instance, 2-bromo-4-nitroaniline (B50497) has been explicitly identified as an intermediate in the synthesis of benzothiazines. nih.govresearchgate.net 1,4-Benzothiazine, a heterocycle containing fused benzene (B151609) and thiazine rings, is a valuable scaffold in medicinal chemistry. nih.gov

The synthesis of indoles, another crucial heterocyclic motif found in numerous natural products and pharmaceuticals, can also be achieved from related starting materials. uninsubria.it A general strategy involves the reaction of ortho-halonitroanilines. For example, a one-pot synthesis of 2-substituted C5-, C6-, and C7-nitro- or amino-indoles has been developed from 2-halonitroanilines. researchgate.net This involves a tandem Sonogashira coupling and heteroannulation reaction, where the choice of solvent can selectively yield different nitrogen-substituted indoles. researchgate.net Furthermore, the synthesis of 4- and 6-substituted nitroindoles can be accomplished through the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base, proceeding through an oxidative nucleophilic substitution of hydrogen. researchgate.net

While direct synthesis of phenazines from this compound is not prominently documented, the synthesis of electronically diverse phenazine libraries, including halogenated derivatives like 2-bromo-1-hydroxyphenazine, highlights the importance of functionalized aniline-type precursors in accessing this class of compounds. rsc.org

Table 1: Heterocyclic Synthesis from Halogenated Nitroaniline Analogs
Precursor AnalogHeterocyclic ProductKey Reaction TypeReference
2-Bromo-4-nitroanilineBenzothiazinesNot specified nih.govresearchgate.net
2-HalonitroanilinesSubstituted Nitro/Amino-indolesTandem Sonogashira coupling/heteroannulation researchgate.net
m-Nitroaniline4- and 6-substituted NitroindolesOxidative nucleophilic substitution of hydrogen researchgate.net

The presence of both bromine and iodine atoms on the aniline (B41778) ring provides two distinct handles for building complex aromatic systems through sequential cross-coupling reactions. The iodine atom is particularly reactive in palladium-catalyzed reactions like Suzuki or Heck couplings, which are fundamental for forming new carbon-carbon bonds. This allows for the regioselective attachment of various alkyl, aryl, or vinyl groups. Subsequent coupling reactions at the less reactive bromine site can introduce further complexity, enabling the construction of highly substituted aromatic structures.

Role in the Synthesis of Advanced Functional Materials

The unique electronic properties derived from the combination of donor (amino) and acceptor (nitro, halogens) groups make halogenated nitroanilines attractive precursors for materials with specific electronic and optical properties.

Nonlinear optical (NLO) materials, which can alter the properties of light, are crucial for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with significant charge-transfer character, like nitroanilines, are promising candidates. Research has shown that the analog 2-bromo-4-nitroaniline (2B4NA) can be grown into a non-centrosymmetric single crystal, a key requirement for second-order NLO effects. researchgate.net The crystal structure of 2B4NA was determined to be orthorhombic with the Pna21 space group, confirming its non-centrosymmetric nature. researchgate.net This demonstrates the potential of such halogenated nitroanilines as building blocks for functional NLO materials.

Table 2: NLO Properties of an Analog Compound
CompoundCrystal SystemSpace GroupKey PropertyReference
2-Bromo-4-nitroaniline (2B4NA)OrthorhombicPna21Non-centrosymmetric researchgate.net

Intermediate in the Preparation of Halogenated Organic Compounds

While this compound is itself a halogenated compound, it serves as a versatile platform for synthesizing more complex, poly-functionalized halogenated molecules. The existing amino and nitro groups can be transformed into other functionalities, while the aromatic ring can undergo further substitution, leading to a wide range of derivatized halogenated compounds. For instance, the amino group can direct further electrophilic aromatic substitution, such as bromination, to yield poly-brominated anilines. scribd.com

The synthesis of specific derivatized analogs is essential for developing and validating analytical methods. Halogenated anilines can be used to create novel chemosensors and molecular probes. For example, fluorescent active chemosensors based on bromoaniline-aldehyde conjugate systems have been synthesized for the selective detection of metal ions like Cu²⁺ and Zn²⁺. nih.gov These systems often rely on the formation of a Schiff base, demonstrating how the amino group of a bromoaniline can be readily derivatized to create functional molecules for analytical applications. nih.gov Such tailored molecules can be used to construct molecular logic gates and memory devices, showcasing their utility in advanced analytical and materials science. nih.gov

Generation of Aryl Trihalomethyl Sulfones and Derivatives

The chemical compound this compound serves as a versatile precursor in the synthesis of complex organic molecules, including aryl trihalomethyl sulfones. These sulfones are of significant interest due to their potential applications in medicinal chemistry and materials science. The generation of aryl trihalomethyl sulfones from this compound typically involves a multi-step synthetic sequence, leveraging the reactivity of the aniline functional group.

A plausible and commonly employed strategy for this transformation is through a Sandmeyer-type reaction. This approach involves the diazotization of the amino group on the this compound ring, followed by a reaction with a suitable source of a trihalomethylsulfonyl group.

The initial step is the conversion of the aniline to a diazonium salt. This is typically achieved by treating this compound with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid or sulfuric acid, at low temperatures to ensure the stability of the diazonium salt.

Once the diazonium salt is formed, it can be subjected to a copper-catalyzed reaction with a salt of a trihalomethanesulfinic acid, for instance, sodium trifluoromethanesulfinate (CF₃SO₂Na), to introduce the trifluoromethylsulfonyl (SO₂CF₃) group onto the aromatic ring. This reaction proceeds via a radical mechanism, where the diazonium group is replaced by the trifluoromethylsulfonyl group, yielding the corresponding 2-bromo-4-iodo-6-nitrophenyl trifluoromethyl sulfone.

An alternative approach involves the synthesis of difluoroiodomethyl aryl sulfones. In a reported method, nitroanilines are utilized in a process that includes iodination followed by nitration to produce difluoroiodomethyl sulfone derivatives researchgate.net. While this specific methodology does not start with this compound, it highlights a viable pathway for the introduction of a trihalomethyl sulfonyl-containing moiety onto a nitroaniline scaffold.

The research in this area is focused on the development of efficient and selective methods for the synthesis of these complex sulfones. The reaction conditions, including the choice of catalyst, solvent, and temperature, are critical for achieving high yields and purity of the desired products.

Below is a representative table illustrating the types of reactants and products involved in the synthesis of aryl trihalomethyl sulfones from an aniline precursor, based on established chemical transformations.

ReactantReagent(s)ProductYield (%)
This compound1. NaNO₂, HCl, 0-5 °C2. Cu(I), CF₃SO₂Na2-Bromo-4-iodo-6-nitrophenyl trifluoromethyl sulfone65-75
This compound1. NaNO₂, H₂SO₄, 0-5 °C2. Cu(I), CCl₃SO₂Na2-Bromo-4-iodo-6-nitrophenyl trichloromethyl sulfone60-70

Note: The yields presented in this table are illustrative and based on typical yields for similar Sandmeyer-type reactions. Actual yields may vary depending on the specific reaction conditions and substrate.

Further derivatization of the resulting aryl trihalomethyl sulfones can be carried out to explore their chemical space and potential applications. For example, the nitro group can be reduced to an amine, which can then be further functionalized. The bromine and iodine atoms also provide handles for subsequent cross-coupling reactions to introduce additional molecular diversity.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Routes

The primary synthesis of 2-Bromo-4-iodo-6-nitroaniline involves the iodination of a precursor, 2-bromo-6-nitroaniline (B44865). In a documented method, 2-bromo-6-nitroaniline is dissolved in acetic acid and treated with N-iodosuccinimide (NIS). chemicalbook.com The reaction is stirred overnight at 50°C, and upon cooling and dilution with water, the product is precipitated. chemicalbook.com

While this method is established, future research is focused on developing more efficient and atom-economical routes. Innovations may draw from methodologies developed for analogous compounds, such as the synthesis of 2,6-dibromo-4-nitroaniline (B165464), which serves as an important intermediate for azo disperse dyes. researchgate.net The exploration of alternative halogenating agents, catalyst systems, and reaction conditions could lead to improved yields, reduced reaction times, and milder operating parameters.

ReactantReagentSolventConditionProduct
2-Bromo-6-nitroanilineN-Iodosuccinimide (NIS)Acetic Acid50°C, overnight stirringThis compound

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

Comprehensive characterization is essential to understanding the properties and behavior of this compound. While standard techniques provide foundational data, the application of advanced, in-situ spectroscopic methods represents a significant area for future investigation. Techniques such as real-time reaction monitoring using infrared (IR) or Raman spectroscopy could provide invaluable kinetic and mechanistic data during its synthesis.

For related halogenated nitroanilines, X-ray crystallography has been used to determine their molecular and crystal structures. For instance, the crystal structure of 2-bromo-4-nitroaniline (B50497) reveals an orthorhombic system with specific intermolecular hydrogen bonds (N-H···N and N-H···O) that stabilize the structure. researchgate.netnih.gov Similar detailed structural analysis for this compound would be crucial for understanding its solid-state properties and intermolecular interactions, which are key for applications in materials science.

Deeper Elucidation of Structure-Reactivity Relationships Through Computational Modeling

Computational chemistry offers a powerful tool for predicting the reactivity and properties of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model its electronic structure. Such studies, which have been applied to related compounds like 2-bromo-4-nitroaniline, can elucidate key parameters that govern its chemical behavior. researchgate.net

Future computational work would likely focus on:

Molecular Electrostatic Potential (MESP) Analysis: To identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand its electronic transition properties and predict its reactivity in various chemical reactions. researchgate.net

Bond Dissociation Energies: To predict the regioselectivity of reactions, particularly in cross-coupling transformations where the selective cleavage of the C-Br versus the C-I bond is critical.

These computational insights will be instrumental in designing new reactions and guiding the rational development of novel derivatives with tailored properties.

Integration of Green Chemistry Principles for Sustainable Synthesis

Future synthetic strategies for this compound will increasingly incorporate the principles of green chemistry to minimize environmental impact. Research into the sustainable synthesis of similar compounds, such as 2,6-dibromo-4-nitroaniline, provides a roadmap for these efforts. A key development has been the use of bromide-bromate salt mixtures in an aqueous acidic medium, which eliminates the need for organic solvents. researchgate.netrsc.org This approach involves the in situ generation of bromine, and the aqueous filtrate can often be recycled multiple times without significant loss of yield or purity. researchgate.netrsc.org

Applying these principles to the synthesis of this compound could involve:

Using water as a reaction solvent.

Employing solid, stable, and less hazardous halogenating reagents.

Developing catalytic systems that can be easily recovered and reused.

Minimizing waste generation through process optimization and filtrate recycling. rsc.org

Exploration of New Chemical Transformations and Cascade Reactions

The unique arrangement of functional groups in this compound makes it a versatile platform for exploring new chemical transformations. The differential reactivity of the carbon-iodine and carbon-bromine bonds is particularly promising for selective, sequential cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-I bond is typically more reactive than the C-Br bond in palladium-catalyzed reactions, allowing for stepwise functionalization of the aromatic ring.

Furthermore, the other functional groups offer additional handles for complex molecule synthesis:

Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding a tri-substituted diamine. This opens pathways for the synthesis of complex heterocyclic structures like benzimidazoles or quinoxalines.

Amine Functionalization: The primary amino group can be diazotized and converted into a wide range of other functional groups, or it can be used as a directing group for further electrophilic aromatic substitution.

The development of cascade reactions, where multiple bond-forming events occur in a single operation, is a particularly exciting frontier. A well-designed cascade sequence could leverage the different reactive sites within the molecule to rapidly build molecular complexity from this versatile chemical intermediate.

Functional GroupPotential Reaction TypePotential Outcome
Iodo GroupPalladium-Catalyzed Cross-CouplingFormation of C-C, C-N, or C-O bonds
Bromo GroupPalladium-Catalyzed Cross-CouplingSequential functionalization after C-I reaction
Nitro GroupReduction (e.g., with SnCl₂, H₂/Pd)Formation of a second amino group
Amino GroupDiazotization (Sandmeyer Reaction)Conversion to -OH, -CN, -X, etc.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-iodo-6-nitroaniline?

A stepwise approach is typically employed:

Halogenation : Bromination and iodination of aniline derivatives must be carefully sequenced. For example, bromine is often introduced first due to its higher reactivity in electrophilic substitution compared to iodine .

Nitration : Nitro groups are introduced after halogenation to avoid competing reactions. The position of nitration is influenced by directing effects of existing substituents; bromine (ortho/para-directing) and iodine (weakly deactivating but still ortho/para-directing) guide nitro group placement .

Purification : Column chromatography or recrystallization (using polar solvents like ethanol or DMSO) is critical due to potential by-products like dihalogenated or over-nitrated species .

Q. How can the purity and structural integrity of this compound be verified?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substitution patterns. For instance, the aromatic proton environment will show distinct splitting patterns based on bromine and iodine proximity .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected ~350.92 g/mol) and isotopic patterns from bromine (79^{79}Br/81^{81}Br) and iodine (127^{127}I) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, as nitro groups strongly absorb in this range .

Q. What are the stability and storage requirements for this compound?

  • Stability : The nitro group makes the compound sensitive to light and heat. Decomposition may release toxic NOx_x gases .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (argon or nitrogen). Desiccants (e.g., silica gel) prevent hydrolysis of the iodo group .

Advanced Research Questions

Q. How does iodine substitution influence reactivity compared to fluorine or chlorine?

  • Electrophilic Substitution : Iodine’s large size and weak deactivation reduce reaction rates compared to fluorine (strongly deactivating) or chlorine. This affects nitration and further halogenation steps .
  • Redox Reactions : Iodine’s lower electronegativity increases susceptibility to reductive elimination, which can complicate coupling reactions (e.g., Suzuki-Miyaura) .

Q. What challenges arise in achieving regioselective synthesis?

  • Competing Directing Effects : Bromine (ortho/para-directing) and iodine (ortho/para-directing but sterically bulky) compete during nitration. Computational modeling (DFT) predicts preferential nitro placement at the 6-position due to steric hindrance from iodine .
  • Side Reactions : Over-nitration or dihalogenation (e.g., 2,4-dibromo derivatives) can occur if stoichiometry or reaction time is not tightly controlled .

Q. How can computational methods optimize reaction pathways?

  • Density Functional Theory (DFT) : Predicts transition states and intermediates for nitration/halogenation steps. For example, iodine’s steric bulk increases activation energy for para-substitution .
  • Molecular Dynamics (MD) : Simulates solvent effects on crystallization, aiding in solvent selection for purification .

Q. How to resolve contradictions in reported melting points or yields?

  • Case Study : Discrepancies in melting points (e.g., 120–125°C vs. 130–135°C) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray diffraction (PXRD) can identify crystalline phases .
  • Yield Optimization : Conflicting yields (40% vs. 60%) may arise from reaction temperature (e.g., iodination at 80°C vs. 100°C) or catalyst choice (e.g., CuI vs. Pd catalysts) .

Methodological Considerations

  • Safety Protocols : Always use fume hoods and personal protective equipment (PPE) due to the compound’s toxicity and potential for explosive decomposition .
  • Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to confirm assignments .

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